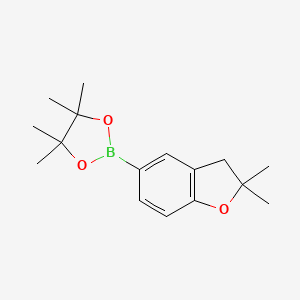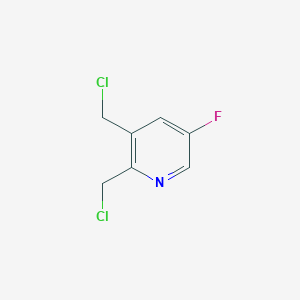
2,3-Bis(chloromethyl)-5-fluoropyridine
説明
2,3-Bis(chloromethyl)-5-fluoropyridine is a chemical compound with the molecular formula C7H7Cl2N . It is a heterocyclic compound, which means it contains atoms of at least two different elements in its rings .
Molecular Structure Analysis
The molecular structure of 2,3-Bis(chloromethyl)-5-fluoropyridine consists of a pyridine ring with chloromethyl groups attached at the 2 and 3 positions, and a fluorine atom at the 5 position .科学的研究の応用
-
Solvatochromism and Preferential Solvation
- Field : Physical Chemistry
- Application : The compound 2,3-bis(chloromethyl)-1,4-anthraquinone (DCMAQ), which is structurally similar to the compound you mentioned, has been used in studies of solvatochromism and preferential solvation .
- Method : The optical absorption and fluorescence emission spectra of DCMAQ were investigated in various solvents and binary mixtures .
- Results : The spectral features indicated that DCMAQ is preferentially solvated by CHCl3 in the mixtures studied .
-
Preparation of Highly Functionalized Anthraquinones
- Field : Organic Chemistry
- Application : A series of highly functionalized quinones was prepared by an original reaction of 2,3-bis(chloromethyl)-1,4-dimethoxyanthraquinone with various nitronate anions under electron transfer reaction conditions .
- Method : The reaction was carried out under various electron transfer operating conditions .
- Results : The reaction led to the formation of highly functionalized anthraquinones .
-
Photophysical Properties of Anthracene Derivatives
- Field : Physical Chemistry
- Application : The size effect of silver nanoparticles on the photophysical properties of 2,3-bis(chloromethyl)anthracene-1,4,9,10-tetraone (BCMAT) has been investigated .
- Method : The investigation was carried out using optical absorption and fluorescence emission techniques .
- Results : The results of this study are not provided in the source .
-
Molecular Recognition
- Field : Physical Chemistry
- Application : The compound 2,3-bis(chloromethyl)-1,4-anthraquinone (DCMAQ) has been used in studies of molecular recognition towards p-Tert-Butyl-Calix .
- Method : The molecular recognition properties of p-tert-butylcalix to DCMAQ via hydrogen bonding and π–π interaction were sensed successfully on the basis of absorption and fluorescence emission spectroscopies .
- Results : The stoichiometry ratio and the binding constant of the tBC–DCMAQ complex were determined .
-
Synthesis of Trifluoromethylpyridines
- Field : Organic Chemistry
- Application : 2-chloro-5-(chloromethyl)pyridine, a compound similar to the one you mentioned, can be chlorinated under liquid-phase conditions to afford the intermediate 2,3-dichloro-5-(trichloromethyl)pyridine .
- Method : Subsequent vapor–phase fluorination of 2,3,5-DCTC produces 2,3,5-DCTF .
- Results : The results of this study are not provided in the source .
-
Spectral Investigations
- Field : Physical Chemistry
- Application : Solvent effects on 2,3-bis(chloromethyl)-1,4-anthraquinone (DCMAQ) and the molecular recognition of DCMAQ in calix[8]arene were investigated .
- Method : The investigation was carried out using optical absorption and fluorescence emission techniques .
- Results : The results indicated that the dipole–dipole interaction and solvent reorganization energies are responsible for the observed features in different solvents .
-
Photophysical Properties
- Field : Physical Chemistry
- Application : The size effect of silver nanoparticles on the photophysical properties of 2,3-bis(chloromethyl)anthracene-1,4,9,10-tetraone (BCMAT) has been investigated .
- Method : The investigation was carried out using optical absorption and fluorescence emission techniques .
- Results : The results of this study are not provided in the source .
Safety And Hazards
特性
IUPAC Name |
2,3-bis(chloromethyl)-5-fluoropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Cl2FN/c8-2-5-1-6(10)4-11-7(5)3-9/h1,4H,2-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXAQSGMFZZYCFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1CCl)CCl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Cl2FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40744633 | |
| Record name | 2,3-Bis(chloromethyl)-5-fluoropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40744633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Bis(chloromethyl)-5-fluoropyridine | |
CAS RN |
1356109-93-7 | |
| Record name | 2,3-Bis(chloromethyl)-5-fluoropyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1356109-93-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3-Bis(chloromethyl)-5-fluoropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40744633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



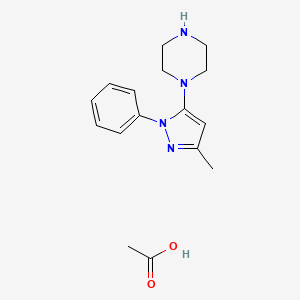
![4-Benzyl-4,5-dihydro-1H-benzo[f][1,4]oxazocin-6(3H)-one](/img/structure/B1443517.png)
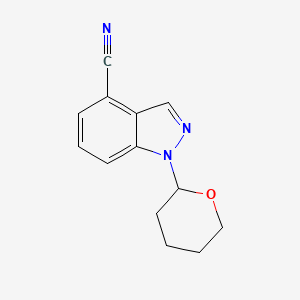
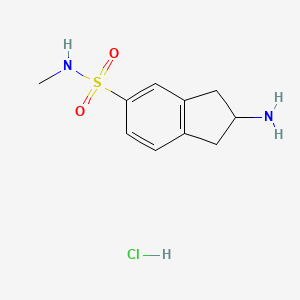
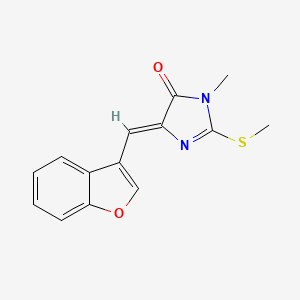

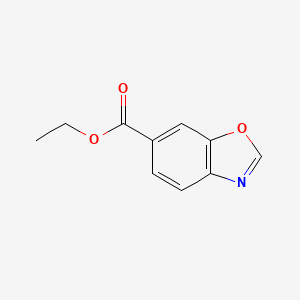
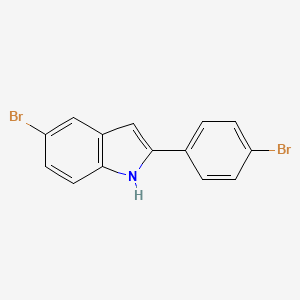
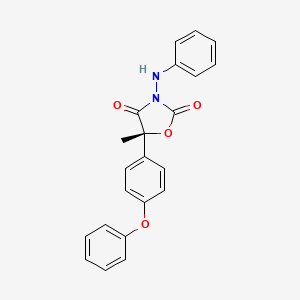
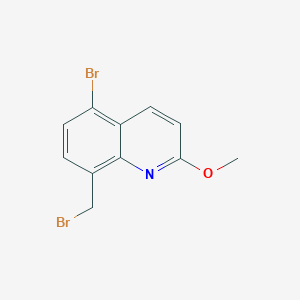
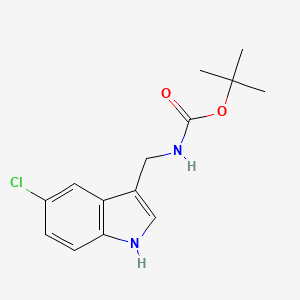
![7-Benzyl-4-chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine dihydrochloride](/img/structure/B1443535.png)
![5-Bromobenzo[b]thiophen-2-amine](/img/structure/B1443536.png)
